N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC14774697
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-4-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O3/c1-14(2)25-12-10-15-16(6-5-9-18(15)25)20(27)23-11-13-26-19-8-4-3-7-17(19)24-21(28)22(26)29/h3-10,12,14H,11,13H2,1-2H3,(H,23,27)(H,24,28) |
| Standard InChI Key | ZCCBPHRTHBNGDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure features a quinoxaline-2-one core fused to an N-ethylindole-4-carboxamide moiety via a hydroxy-substituted ethyl linker. The quinoxaline ring system, a bicyclic scaffold containing two nitrogen atoms at positions 1 and 4, is substituted with a hydroxyl group at position 3 and a ketone at position 2. The indole component includes a propan-2-yl group at position 1 and a carboxamide at position 4, enhancing hydrophobicity and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₄O₃ |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in DMSO, low in aqueous buffers |
Stereochemical Considerations
The compound’s ethyl linker introduces conformational flexibility, allowing adaptation to diverse binding pockets. Computational modeling suggests that the hydroxyl group at position 3 of the quinoxaline ring participates in hydrogen bonding with target proteins, while the indole’s carboxamide engages in π-π stacking interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 2-amino-3-hydroxyquinoxaline and 1-isopropylindole-4-carboxylic acid. Key steps include:
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Alkylation: Reaction of 2-amino-3-hydroxyquinoxaline with 1,2-dibromoethane to introduce the ethyl spacer.
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Amide Coupling: Activation of the indole-4-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by coupling with the ethylenediamine intermediate.
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Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the final product with >95% purity.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 1H, quinoxaline-H), 7.65–7.58 (m, 2H, indole-H), 4.31 (t, J = 6.8 Hz, 2H, CH₂), 3.12 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂).
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¹³C NMR: 176.5 ppm (C=O), 162.3 ppm (quinoxaline C=O).
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Infrared Spectroscopy (IR): Peaks at 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (amide C=O), 1600 cm⁻¹ (quinoxaline C=O).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In RAW 264.7 macrophage assays, the compound suppressed NO production (IC₅₀ = 3.2 μM) by inhibiting inducible nitric oxide synthase (iNOS) expression. Molecular docking studies indicate binding to the iNOS oxygenase domain (ΔG = -9.8 kcal/mol), disrupting dimerization required for enzymatic activity .
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the compound exhibited a MIC of 8 μg/mL, comparable to vancomycin. Its mechanism involves interference with DNA gyrase, as evidenced by ATPase inhibition assays (78% inhibition at 10 μM) . The quinoxaline moiety likely intercalates into DNA, while the indole carboxamide disrupts protein-DNA interactions .
Table 2: Biological Activity Profile
| Assay | Result |
|---|---|
| iNOS Inhibition (IC₅₀) | 3.2 μM |
| COX-2 Inhibition | 45% at 10 μM |
| MRSA MIC | 8 μg/mL |
| E. coli MIC | 32 μg/mL |
Pharmacological Applications and Drug Development
Anti-Inflammatory Therapeutics
The compound’s dual inhibition of iNOS and COX-2 positions it as a candidate for treating rheumatoid arthritis and inflammatory bowel disease. In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduced paw swelling by 62% over 14 days.
Antibacterial Agents
Structural analogs of this compound have been patented as DNA gyrase/topoisomerase IV inhibitors (WO2017211760A1) . Modifications to the indole’s isopropyl group improved potency against Gram-positive pathogens, suggesting avenues for derivative synthesis.
Stability and Reactivity
Degradation Pathways
Under physiological conditions (pH 7.4, 37°C), the compound undergoes hydrolysis at the quinoxaline ketone (t₁/₂ = 8.2 hours). Stability improves in acidic environments (pH 4.0, t₁/₂ = 24 hours), indicating enteric coating may enhance oral bioavailability.
Metabolic Fate
Hepatocyte incubation studies revealed CYP3A4-mediated oxidation of the indole’s isopropyl group to a tertiary alcohol. Glucuronidation at the hydroxyquinoxaline position accounts for 70% of urinary metabolites.
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